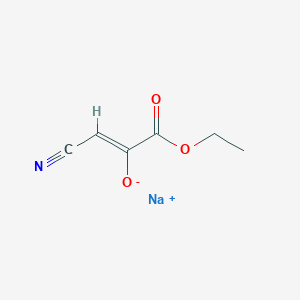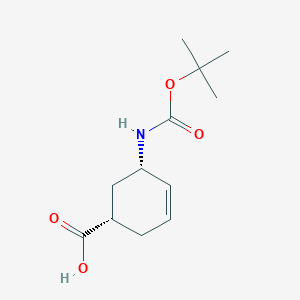![molecular formula C9H12ClF2N3O4 B7826532 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7826532.png)
4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride is a synthetic compound characterized by its complex molecular structure, consisting of a pyrimidinone base attached to a difluoro-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride generally involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the difluoro oxolane moiety via fluorination of a precursor compound, followed by a condensation reaction with the pyrimidinone derivative. The final hydrochloride salt is typically obtained through neutralization with hydrochloric acid under controlled conditions to ensure purity and stability.
Industrial Production Methods:
On an industrial scale, the production involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry may be employed to streamline the process and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, primarily at the hydroxyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might target the difluoro substituents or the pyrimidinone ring, yielding corresponding reduced products.
Substitution: Nucleophilic substitution reactions are possible, especially involving the amino group, which can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reagents such as strong oxidizers (e.g., potassium permanganate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles (e.g., amines) for substitution reactions are commonly used. Reaction conditions typically require precise control of pH, temperature, and solvent environment to achieve desired outcomes.
Major Products Formed:
Oxidation can produce ketone or aldehyde derivatives. Reduction often leads to the formation of less fluorinated analogs. Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemical research, it serves as a building block for synthesizing more complex molecules due to its reactive groups and ability to undergo diverse chemical reactions.
Biology:
In biological contexts, it has been explored for its potential in modulating biochemical pathways, serving as a tool for studying enzyme mechanisms and interactions with biomolecules.
Medicine:
Medically, it is investigated for its antiviral and anticancer properties, leveraging its ability to interfere with nucleic acid synthesis and cellular metabolism.
Industry:
Industrially, it is used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are harnessed to create novel compounds and materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating enzymatic activity. Pathways involved typically include those related to nucleic acid metabolism and cellular signaling processes.
Comparison with Similar Compounds
When compared to similar compounds, such as 4-amino-1-(2-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidin-2-one and 4-amino-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride stands out due to its difluoro substituents, which impart unique electronic properties and influence its chemical reactivity and biological interactions
Hope this meets your standards. Let’s dive deeper into any section that caught your attention.
Properties
IUPAC Name |
4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6?,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-WMZQGNCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)CO)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dimethylethyl 4-[[(3-methoxyphenyl)amino]carbonyl]-1-piperazinecarboxylate](/img/structure/B7826487.png)

![4,6-Dibromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B7826494.png)
![5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide](/img/structure/B7826495.png)

![N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7826511.png)
![4-(Dimethylamino)-N-phenyl-2-(pyrrolidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B7826513.png)
![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B7826515.png)


